REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH:5]([O:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]2OCC[O:15]2)=[CH:10][C:9]=1[N+:19]([O-])=O)[CH3:6])C.O>C(O)(=O)C.[Fe]>[CH:14]([C:11]1[CH:12]=[CH:13][C:8]2[O:7][CH:5]([CH3:6])[C:4](=[O:3])[NH:19][C:9]=2[CH:10]=1)=[O:15]
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Name
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|
Quantity
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1 L
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Type
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reactant
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Smiles
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O
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Name
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2-(4-(1,3-dioxolan-2-yl)-2-nitrophenoxy)propionic acid ethyl ester
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Quantity
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34 g
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Type
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reactant
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Smiles
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C(C)OC(C(C)OC1=C(C=C(C=C1)C1OCCO1)[N+](=O)[O-])=O
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Name
|
|
Quantity
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80 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
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Quantity
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360 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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28.8 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while being cooled in an ice bath
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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the organic phase is washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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It is dried with magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation
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Reaction Time |
2 h |
Name
|
|
Type
|
product
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Smiles
|
C(=O)C=1C=CC2=C(NC(C(O2)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |